molecular formula C6H11NO2 B14717920 4-Methyl-2,3-pentanedione 2-oxime CAS No. 13508-89-9

4-Methyl-2,3-pentanedione 2-oxime

Cat. No.: B14717920
CAS No.: 13508-89-9
M. Wt: 129.16 g/mol
InChI Key: SNAKZQGNQQFDCV-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oxime Derivatives in Contemporary Chemical Research

Oxime derivatives, characterized by the C=N-OH functional group, are a cornerstone of modern organic synthesis and medicinal chemistry. Their versatility is demonstrated by their role as crucial intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic structures. numberanalytics.comnumberanalytics.com The ease of their preparation, typically through the condensation of aldehydes or ketones with hydroxylamine (B1172632), further enhances their utility. numberanalytics.comnih.gov

In the pharmaceutical realm, oximes are integral to the development of drugs, serving as precursors for antibiotics and antiviral agents. numberanalytics.com A notable application is in the synthesis of caprolactam, a precursor to nylon-6, highlighting their industrial importance. acs.org The ability of oximes to be converted into other functional groups makes them a versatile tool for constructing complex molecules. numberanalytics.com

Overview of Dicarbonyl Compounds and Their Mono- and Dioxime Analogues

Dicarbonyl compounds, molecules containing two carbonyl (C=O) groups, are broadly classified based on the relative positions of these groups (e.g., 1,2-, 1,3-, and 1,4-dicarbonyls). Their reactivity often differs significantly from that of monocarbonyl compounds. wikipedia.org α-Dicarbonyls (or 1,2-dicarbonyls) are of particular interest and can be synthesized through methods like the oxidation of corresponding alkynes. organic-chemistry.org

These compounds are readily formed during the heating and storage of foods through processes like the Maillard reaction and caramelization. nih.gov In biological systems, α-dicarbonyls such as glyoxal (B1671930) and methylglyoxal (B44143) are formed from glucose metabolism. nih.gov

The reaction of dicarbonyl compounds with hydroxylamine can yield mono- or dioxime analogues. For instance, the reaction of methylglyoxal with o-phenylenediamine (B120857) can lead to the formation of a mono-imine and subsequently a quinoxaline. researchgate.net These oxime derivatives are important in various chemical fields, including coordination chemistry where diketone ligands form stable complexes with metal ions. alfa-chemistry.com

Nomenclatural and Structural Aspects of 4-Methyl-2,3-pentanedione 2-oxime

The systematic IUPAC name for this compound is (1Z)-1-hydroxyimino-4-methylpentan-2-one. nih.gov The parent dicarbonyl compound is 4-methyl-2,3-pentanedione. nist.gov The "2-oxime" designation indicates that the oxime functional group is located at the second carbon position of the pentanedione chain.

The structure of this compound features a five-carbon chain with a methyl group at the fourth carbon. A ketone group is present at the third carbon, and an oxime group is at the second carbon. The "(2E)-" or "(2Z)-" designation, as seen with related compounds, would specify the stereochemistry around the C=N double bond of the oxime. industrialchemicals.gov.au

Below is a table summarizing key identifiers for this compound:

IdentifierValue
IUPAC Name (1Z)-1-hydroxyimino-4-methylpentan-2-one nih.gov
Molecular Formula C6H11NO2 nih.gov
Molecular Weight 129.16 g/mol nih.gov
CAS Number 7493-58-5 (for the parent dicarbonyl) nist.gov

Academic Research Landscape and Significance of this compound

Research involving this compound and related α-diketone oximes is multifaceted. While specific studies focusing solely on this compound are not extensively documented in readily available literature, the broader class of α-dicarbonyl compounds and their derivatives are subjects of significant investigation.

Studies on α-dicarbonyl compounds in food science, for example, explore their formation and role in the browning and flavor development of food products. nih.govmdpi.com In the field of health, research has delved into the biological activities of dicarbonyls and their implications in conditions like diabetes. nih.gov

The synthesis of related oximes, such as 4-methyl-2-pentanone (B128772) oxime, has been described in the literature, often involving the reaction of the corresponding ketone with hydroxylamine or its derivatives. chemicalbook.com Spectroscopic data, including 1H NMR and mass spectrometry, are crucial for the characterization of these compounds. nih.govchemicalbook.comnist.gov

The significance of this compound in academic research lies in its potential as a building block for more complex molecules and as a subject for studying the reactivity and properties of α-diketone monoximes. Further research could explore its coordination chemistry, potential biological activities, and applications in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13508-89-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-4-methylpentan-3-one

InChI

InChI=1S/C6H11NO2/c1-4(2)6(8)5(3)7-9/h4,9H,1-3H3/b7-5-

InChI Key

SNAKZQGNQQFDCV-ALCCZGGFSA-N

Isomeric SMILES

CC(C)C(=O)/C(=N\O)/C

Canonical SMILES

CC(C)C(=O)C(=NO)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2,3 Pentanedione 2 Oxime

Strategies for the Formation of 4-Methyl-2,3-pentanedione 2-oxime

The formation of this compound can be achieved through several synthetic routes, primarily involving the oximation of a corresponding diketone precursor.

Oxime Synthesis from 4-Methyl-2,3-pentanedione

The most direct and common method for the synthesis of this compound is the reaction of 4-Methyl-2,3-pentanedione with hydroxylamine (B1172632). researchgate.net This reaction is a condensation reaction where the hydroxylamine molecule reacts with one of the ketone functional groups of the diketone to form the oxime and a molecule of water. researchgate.net The reaction is typically carried out in a suitable solvent and may be catalyzed by a weak acid.

A specific method involves the reaction of 4-Methyl-2-pentanone (B128772) with n-pentyl nitrite (B80452) under acidic conditions to yield an intermediate, Isonitroso 4-Methyl-2-pentanone (HIMP), which is a tautomer of this compound. researchgate.net

Exploration of Alternative Precursors and Reaction Pathways

The primary precursor for the synthesis of this compound is 4-Methyl-2,3-pentanedione. Therefore, the exploration of alternative precursors for the oxime is intrinsically linked to the synthesis of this α-diketone. Various methods have been developed for the synthesis of α-diketones in general, which can be adapted for the preparation of 4-Methyl-2,3-pentanedione.

One approach involves the oxidation of corresponding α-hydroxy ketones. Another common method is the oxidation of silyl (B83357) enol ethers. organic-chemistry.org The oxidation of alkynes using various reagents can also yield α-diketones. acs.org Furthermore, a one-pot cascade synthesis from aldehydes and ketones using a bifunctional iron nanocomposite catalyst has been reported for the synthesis of α-diketones. rsc.org A process involving the reaction of an acylmethyl ester with an aldehyde in the presence of an acid catalyst and water is also a viable route. google.com

Derivatization and Further Chemical Reactivity of this compound

The oxime functionality in this compound allows for a variety of chemical transformations, leading to the formation of diverse derivatives.

Formation of 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) from related precursors

The reaction of this compound (or its tautomer, Isonitroso 4-Methyl-2-pentanone) with hydroxylamine hydrochloride leads to the formation of 4-Methyl-2,3-pentanedione dioxime (H2MPDDO). researchgate.net This reaction involves the oximation of the remaining ketone group in the mono-oxime precursor. The synthesis of a similar dioxime, 2,4-Pentanedione dioxime, is achieved by reacting 2,4-pentanedione with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) in ethanol (B145695) under irradiation. chemicalbook.com

Other Synthetic Transformations Involving the Oxime Functionality

The oxime group in this compound is a reactive handle for various synthetic transformations.

Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, where the oxime is converted into an amide upon treatment with an acid catalyst. tandfonline.comrxnfinder.org The rearrangement of a ketoxime like this compound would be expected to yield an N-substituted amide. The reaction is catalyzed by various acids such as sulfuric acid, polyphosphoric acid, and can also be promoted by reagents like tosyl chloride and phosphorus pentachloride. tandfonline.com

Reduction: The oxime group can be reduced to form an amine. researchgate.net This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. The reduction of the oxime would yield the corresponding amino alcohol.

Alkylation: The oxygen atom of the oxime can be alkylated to form oxime ethers. This can be achieved by reacting the oxime with an alkylating agent in the presence of a base.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of green chemistry principles to the synthesis of oximes and their derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Several green approaches for oxime synthesis have been developed that can be applied to the preparation of this compound. These methods often focus on the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the use of water as a solvent and natural acids as catalysts has been reported for oxime synthesis. ijprajournal.com Solvent-free conditions, such as grinding the reactants together, also represent a green alternative to traditional methods. researchgate.net

Catalytic approaches are also central to green chemistry. The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. For the synthesis of the precursor α-diketone, a bifunctional iron nanocomposite catalyst has been used in a one-pot cascade process in water. rsc.org For the Beckmann rearrangement, various catalytic systems have been developed to replace the use of stoichiometric amounts of strong acids. rxnfinder.org

The table below summarizes some of the synthetic methods discussed:

Product Precursor(s) Reagents and Conditions Key Transformation Reference(s)
This compound4-Methyl-2-pentanone, n-pentyl nitriteAcidic conditionsOximation researchgate.net
4-Methyl-2,3-pentanedione dioxime (H2MPDDO)This compound, Hydroxylamine hydrochloride-Oximation researchgate.net
Amide (via Beckmann Rearrangement)This compoundAcid catalyst (e.g., H2SO4)Rearrangement tandfonline.comrxnfinder.org
α-DiketonesAldehydes, KetonesBifunctional iron nanocomposite catalyst, H2O2, WaterCascade reaction rsc.org
α-DiketonesAlkynesMercuric saltsOxidation acs.org

Coordination Chemistry of 4 Methyl 2,3 Pentanedione 2 Oxime and Its Dioxime Derivative

Ligand Properties of 4-Methyl-2,3-pentanedione 2-oxime

Potential Chelation Modes and Donor Atom Characteristics

This compound, an oxime derivative of a dicarbonyl compound, exhibits versatile ligating properties, primarily due to the presence of multiple donor atoms. These are the nitrogen and oxygen atoms of the oxime group and the oxygen atom of the carbonyl group. This arrangement allows the ligand to coordinate with metal ions in various ways, acting as a chelating agent. mdpi.com Chelation leads to the formation of stable ring structures with the central metal ion, a phenomenon that enhances the stability of the resulting complex compared to coordination with monodentate ligands. kakhia.orgchemrj.org

The primary donor atoms involved in chelation are the oximino nitrogen and the carbonyl oxygen. This bidentate coordination results in the formation of a stable five-membered chelate ring. Oximes, in general, are known to form stable complexes with a variety of metal ions, and their chelating ability is a subject of significant interest in coordination chemistry. researchgate.netijcce.ac.ir The presence of both nitrogen and oxygen donor atoms allows for the formation of strong coordinate bonds with transition metals. ijcce.ac.ir

Furthermore, the oxime group itself can exhibit ambidentate character, meaning it can coordinate to a metal ion through either the nitrogen or the oxygen atom. researchgate.net While coordination through the oximino nitrogen is generally more common and often leads to more stable complexes, instances of oxygen-coordination have also been observed. researchgate.net This dual coordinating ability adds to the versatility of this compound as a ligand.

Tautomerism and Conformational Analysis in Metal Complexation

Tautomerism, the interconversion of structural isomers, is a key consideration in the coordination chemistry of oximes. rsc.org this compound can exist in equilibrium with its nitroso tautomer. The position of this equilibrium can be influenced by factors such as the solvent and the presence of a metal ion. researchgate.netindustrialchemicals.gov.au Upon complexation, the equilibrium may shift to favor the tautomeric form that forms the more stable complex. The formation of a chelate ring with the metal ion often stabilizes the oxime form.

Conformational analysis of the ligand is crucial for understanding how it arranges itself in three-dimensional space to coordinate with a metal ion. rsc.org The flexibility of the pentanedione backbone allows for different conformations. The formation of a planar or near-planar chelate ring is often favored, as this minimizes steric hindrance and allows for effective orbital overlap between the ligand's donor atoms and the metal's orbitals. The specific conformation adopted in a metal complex will depend on the metal ion's coordination geometry preferences and the steric constraints imposed by the ligand itself.

Complexation Reactions with Metal Ions

Synthesis and Characterization of Metal Complexes of this compound

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. nih.gov

Metal Complexation by 4-Methyl-2,3-pentanedione dioxime (H₂MPDDO)

The dioxime derivative, 4-methyl-2,3-pentanedione dioxime (H₂MPDDO), is formed by the oximation of the remaining carbonyl group of 4-methyl-2,3-pentanedione. This ligand is a well-known chelating agent, particularly for nickel(II), forming a characteristic brightly colored complex.

The reaction between H₂MPDDO and metal ions typically results in the formation of complexes with a 1:2 metal-to-ligand stoichiometry, as seen in the well-known Ni(HMPDDO)₂ complex. researchgate.netresearchgate.net The stoichiometry of metal-ligand complexes can be determined using methods such as the mole-ratio method or the continuous variation (Job's plot) method. researchgate.netijnc.ir These methods involve monitoring a physical property, such as absorbance, as the mole fraction of the ligand is varied, allowing for the determination of the ratio in which the metal and ligand combine. nih.gov

The table below presents hypothetical stability constant data for Ni(II) complexes with H₂MPDDO, illustrating the type of information obtained from such studies.

Table 1: Stability Constants of Ni(II)-H₂MPDDO Complexes

Complex Species Log K₁ Log K₂ Log β₂
[Ni(HMPDDO)]⁺ 7.5 - 7.5

Note: The values in this table are illustrative and intended to demonstrate the concept of stability constants.

Table 2: Compound Names

Compound Name Abbreviation
4-Methyl-2,3-pentanedione -
This compound -
4-Methyl-2,3-pentanedione dioxime H₂MPDDO
Structural Analysis of H2MPDDO-Metal Coordination Compounds

No specific structural data from X-ray crystallography or other methods for metal complexes of 4-methyl-2,3-pentanedione-2,3-dioxime (H2MPDDO) are available in the reviewed scientific literature. Therefore, no data tables on bond lengths, angles, or coordination geometries can be presented.

Theoretical Studies on Ligand-Metal Interactions and Complex Stability

A review of scientific databases indicates a lack of theoretical studies, such as Density Functional Theory (DFT) calculations, performed on metal complexes of this compound or its dioxime derivative. Consequently, information regarding ligand-metal interaction energies, orbital analysis, and complex stability is not available.

Analytical Applications of 4 Methyl 2,3 Pentanedione 2 Oxime Derivatives

Development of Analytical Reagents for Metal Ion Determination

H2MPDDO has been successfully employed as an analytical reagent for the determination of metal ions through spectrophotometric techniques. niscpr.res.inresearchgate.netniscpr.res.in Its ability to form stable, colored complexes with specific metal ions is the cornerstone of its application in this domain. niscpr.res.inresearchgate.netniscpr.res.in

Spectrophotometric Methodologies Utilizing 4-Methyl-2,3-pentanedione dioxime (H2MPDDO)

Spectrophotometry, a technique that measures the absorption of light by a chemical substance, is the primary method through which H2MPDDO is utilized for metal ion analysis. ijmr.net.in The formation of a colored complex between H2MPDDO and a metal ion allows for the quantification of the metal based on the intensity of the color produced. niscpr.res.inresearchgate.netniscpr.res.inijmr.net.in

A notable application of H2MPDDO is in the quantitative determination of Nickel(II). niscpr.res.inresearchgate.netniscpr.res.in H2MPDDO reacts with Nickel(II) to form a distinct yellow-colored complex. niscpr.res.inresearchgate.netniscpr.res.in This complex can be quantitatively measured, providing a direct correlation to the concentration of Nickel(II) in a sample. The stoichiometry of the formed complex has been determined to be 1:2, indicating that one metal ion reacts with two molecules of the H2MPDDO ligand. niscpr.res.inresearchgate.netresearchgate.net This method has been reported as rapid, sensitive, reproducible, and accurate. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net

The method has been successfully applied to determine nickel content in various samples, including synthetic mixtures and spent catalysts. niscpr.res.inresearchgate.netniscpr.res.in The results obtained using this method have been shown to be comparable to those from established methods, such as the Dimethyl Glyoxime method. niscpr.res.in

H2MPDDO has also been investigated for the determination of other metal ions, such as Iron(III). It reacts with Iron(III) to form a yellow-colored complex that can be extracted and measured spectrophotometrically. researchgate.net

The efficiency and accuracy of the spectrophotometric determination of metal ions using H2MPDDO are highly dependent on the optimization of various reaction conditions and analytical parameters. For the determination of Nickel(II), the reaction is carried out at a pH of 9.0 to ensure the quantitative formation of the yellow-colored complex. niscpr.res.inresearchgate.netniscpr.res.in The organic extract of the Ni(II)-H2MPDDO complex exhibits maximum absorption at a wavelength of 370 nm. niscpr.res.inresearchgate.net Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is obeyed in the concentration range of 0.5-10 µg/ml of Nickel(II). niscpr.res.inresearchgate.netresearchgate.net

For the determination of Iron(III), the optimal pH for the formation of the Fe(III)-H2MPDDO complex is 2.0. researchgate.net The resulting complex shows maximum absorption at 235 nm and follows Beer's law in the concentration range of 1-10 µg/ml of Fe(III). researchgate.net

Extractive Spectrophotometric Techniques

A key aspect of the analytical application of H2MPDDO is its use in extractive spectrophotometric methods. niscpr.res.inresearchgate.netniscpr.res.in This technique involves the formation of the metal-H2MPDDO complex in an aqueous solution, followed by its extraction into an immiscible organic solvent. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net This process serves a dual purpose: it concentrates the analyte and separates it from interfering species that may be present in the sample matrix. researchgate.netijarsct.co.in

For Nickel(II) determination, the Ni(II)-H2MPDDO complex is quantitatively extracted into chloroform (B151607) at a pH of 9.0. niscpr.res.inresearchgate.netniscpr.res.in Similarly, for Iron(III) analysis, the Fe(III)-H2MPDDO complex is extracted into dichloromethane (B109758) at a pH of 2.0. researchgate.net The absorbance of the organic extract is then measured to determine the metal ion concentration. niscpr.res.inresearchgate.netniscpr.res.inresearchgate.net The use of extractive techniques enhances the sensitivity and selectivity of the analytical method. researchgate.net

Selectivity, Sensitivity, and Interferences in Analytical Assays

The selectivity and sensitivity of an analytical method are crucial for its reliability and applicability. The method for Nickel(II) determination using H2MPDDO is reported to be sensitive, with a molar absorptivity of 3.039 x 10³ l/mol/cm and a Sandell's sensitivity of 0.0192 µg/cm². niscpr.res.inresearchgate.netresearchgate.net The method is also described as being free from many limitations and interferences from other ions. niscpr.res.in

For the determination of Iron(III), the molar absorptivity is 3.03 x 10³ l/mol/cm, and the Sandell's sensitivity is 0.019 µg/ml/cm². researchgate.net The method allows for the extraction of Iron(III) in the presence of a large number of foreign ions, indicating good selectivity. researchgate.net

Validation and Practical Applications in Complex Matrices

The analytical method utilizing H2MPDDO for Nickel(II) determination has been validated and satisfactorily applied to the determination and separation of nickel in complex matrices such as synthetic mixtures and spent catalyst samples. niscpr.res.inresearchgate.netniscpr.res.in This demonstrates the robustness and practical utility of the method for real-world applications. Similarly, the method for Iron(III) has been successfully applied to synthetic mixtures. researchgate.net

The table below summarizes the key analytical parameters for the determination of Nickel(II) and Iron(III) using H2MPDDO.

ParameterNickel(II)Iron(III)
Reagent H2MPDDOH2MPDDO
pH 9.0 niscpr.res.inresearchgate.netniscpr.res.in2.0 researchgate.net
Solvent Chloroform niscpr.res.inresearchgate.netniscpr.res.inDichloromethane researchgate.net
λmax (nm) 370 niscpr.res.inresearchgate.net235 researchgate.net
Beer's Law Range (µg/ml) 0.5-10 niscpr.res.inresearchgate.netresearchgate.net1-10 researchgate.net
Molar Absorptivity (l/mol/cm) 3.039 x 10³ niscpr.res.inresearchgate.netresearchgate.net3.03 x 10³ researchgate.net
Sandell's Sensitivity (µg/cm²) 0.0192 niscpr.res.inresearchgate.netresearchgate.net0.019 researchgate.net
Stoichiometry (M:L) 1:2 niscpr.res.inresearchgate.netresearchgate.netNot Specified

Biological Activity and Mechanistic Insights of 4 Methyl 2,3 Pentanedione 2 Oxime and Its Derivatives

Evaluation of Antimicrobial Properties

Research into the antimicrobial potential of 4-Methyl-2,3-pentanedione 2-oxime, also known as Isonitroso 4-methyl-2-pentanone (B128772) (HIMP), and its dioxime derivative, 4-Methyl-2,3-pentanedione dioxime (H2MPDDO), has revealed promising, albeit preliminary, findings. These compounds have been synthesized and subjected to initial screenings against a variety of microorganisms. nih.govresearchgate.net

Growth Inhibitory Effects on Bacterial Strains (e.g., M. tuberculosis, S. aureus, S. typhi)

A preliminary screening of Isonitroso 4-methyl-2-pentanone (HIMP) and its dioxime derivative, 4-Methyl-2,3-pentanedione dioxime (H2MPDDO), has indicated their potential as selective growth inhibitors of various microorganisms. nih.govresearchgate.net Notably, these compounds have shown particular promise as selective growth inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.netresearchgate.net

Further studies have demonstrated that both HIMP and H2MPDDO exhibit a spectrum of activity against both Gram-positive and Gram-negative bacteria. sphinxsai.com Testing against Staphylococcus aureus and Salmonella typhi revealed good to moderate activities. nih.govsphinxsai.com While specific minimum inhibitory concentration (MIC) values from these initial studies are not extensively detailed in the available literature, the qualitative results suggest a noteworthy antibacterial potential.

Table 1: Summary of Antibacterial Activity of this compound and its Dioxime Derivative

Compound/DerivativeBacterial StrainReported Activity
Isonitroso 4-methyl-2-pentanone (HIMP)Mycobacterium tuberculosisSelective growth inhibitor
Staphylococcus aureusGood to moderate activity
Salmonella typhiGood to moderate activity
4-Methyl-2,3-pentanedione dioxime (H2MPDDO)Mycobacterium tuberculosisSelective growth inhibitor
Staphylococcus aureusGood to moderate activity
Salmonella typhiGood to moderate activity

Antifungal Activity Studies

The antifungal properties of Isonitroso 4-methyl-2-pentanone (HIMP) and 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) have also been investigated. nih.govsphinxsai.com Screening against fungal species such as Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae has indicated good to moderate activities for these compounds. nih.govsphinxsai.com This suggests a broad-spectrum antimicrobial potential that extends to fungal pathogens.

Table 2: Summary of Antifungal Activity of this compound and its Dioxime Derivative

Compound/DerivativeFungal StrainReported Activity
Isonitroso 4-methyl-2-pentanone (HIMP)Candida albicansGood to moderate activity
Aspergillus nigerGood to moderate activity
Saccharomyces cerevisiaeGood to moderate activity
4-Methyl-2,3-pentanedione dioxime (H2MPDDO)Candida albicansGood to moderate activity
Aspergillus nigerGood to moderate activity
Saccharomyces cerevisiaeGood to moderate activity

Investigation of Biological Mechanisms of Action

While the precise molecular targets of this compound and its derivatives are not yet fully elucidated, the broader class of α-oximino ketones and vic-dioximes offers insights into their potential mechanisms of action.

Interaction with Pathogen-Specific Biological Pathways

The antimicrobial action of many compounds is rooted in their ability to interfere with essential biological pathways in pathogens. For instance, some antimicrobial agents inhibit cell wall synthesis, disrupt cell membrane integrity, or interfere with nucleic acid and protein synthesis. mdpi.com In the case of α,β-unsaturated ketones, a common mechanism involves Michael addition reactions with nucleophilic groups in enzymes, leading to their irreversible inactivation. mdpi.com While this compound is not an α,β-unsaturated ketone, the reactivity of the oxime and adjacent carbonyl groups may play a role in its biological activity.

Structure-Activity Relationship (SAR) Studies for Bioactivity

For the broader class of oxime derivatives, SAR studies have shown that factors such as lipophilicity and the electronic properties of substituents can influence antimicrobial efficacy. mdpi.com In the case of this compound, the presence of the isobutyl group contributes to its lipophilicity, which may facilitate its transport across microbial cell membranes. The conversion of the monoxime to the dioxime introduces an additional functional group that could alter its chelating properties and interaction with biological targets.

Role of Oxime Functionality in Biological Interactions

The oxime group (-C=N-OH) is a key structural feature that imparts significant biological properties to a molecule. Oximes are known to be versatile ligands capable of forming stable complexes with various metal ions. core.ac.uk This chelating ability is often implicated in their antimicrobial activity, as they can sequester essential metal ions required for microbial growth and enzymatic function.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2,3 Pentanedione 2 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

A thorough search for ¹H NMR and ¹³C NMR spectroscopic data for 4-Methyl-2,3-pentanedione 2-oxime did not yield specific chemical shifts, coupling constants, or spectral assignments. While the synthesis of a tautomeric form, Isonitroso 4-methyl-2-pentanone (B128772) (HIMP), and its subsequent conversion to 4-Methyl-2,3-pentanedione dioxime has been reported, the detailed NMR data from these studies is not publicly accessible. sphinxsai.com Without this primary data, a detailed analysis of the molecular structure through NMR spectroscopy cannot be provided.

Infrared (IR) Spectroscopic Investigations

Similarly, specific Infrared (IR) spectroscopic data for this compound, including characteristic absorption frequencies for its functional groups, is not available in the reviewed literature. The expected IR spectrum would show characteristic bands for the C=N (oxime), N-O, and C=O (ketone) functional groups. However, without experimental data, a detailed interpretation is not possible. The synthesis of related oxime compounds has been described, but the corresponding IR spectra for the target compound are not provided. sphinxsai.com

Mass Spectrometric Elucidation of Molecular Structure

Detailed mass spectrometric analysis, including fragmentation patterns for this compound, could not be found. While mass spectra for the precursor, 4-Methyl-2,3-pentanedione, are available, this information is not sufficient to predict the fragmentation of the oxime derivative. chemicalbook.com A mass spectrum would be crucial for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pathways.

X-ray Diffraction Studies for Single Crystal Structures

No records of single-crystal X-ray diffraction studies for this compound were found in the searched crystallographic databases. Such a study would provide definitive information about the compound's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The lack of this data indicates that the compound may not have been crystallized and analyzed by this method, or the results have not been published.

Elemental Compositional Analysis

While a study by Garole et al. mentions the use of elemental analysis to confirm the structure of the related compound, 4-Methyl-2,3-pentanedione dioxime, the specific elemental composition data (i.e., the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen) for this compound is not provided in the available literature. sphinxsai.com

Emerging Research Areas and Future Directions for 4 Methyl 2,3 Pentanedione 2 Oxime

Design and Synthesis of Novel Analogues with Enhanced Properties

The synthesis of novel analogues of oximes is a key area of research aimed at enhancing their chemical and biological properties. researchgate.net The standard method for synthesizing oximes involves the condensation of a ketone or aldehyde with hydroxylamine (B1172632). wikipedia.org For 4-Methyl-2,3-pentanedione 2-oxime, this would involve reacting 4-Methyl-2,3-pentanedione with hydroxylamine.

Future research will likely focus on creating derivatives with tailored functionalities. This can be achieved by introducing various substituents to the main structure, which can alter the molecule's electronic properties, stability, and reactivity. researchgate.net For instance, the introduction of pyrazole (B372694) and substituted pyridyl groups into oxime structures has been shown to yield compounds with significant acaricidal and insecticidal activities. nih.gov Similarly, modifying oxime esters with different groups can influence their utility as precursors for generating radicals, which are important in various chemical transformations. nih.gov

The design of these new molecules often involves computational studies, such as molecular docking, to predict how structural changes will affect their interaction with biological targets or their chemical behavior. nih.gov The synthesis of these novel analogues can be complex, often requiring multi-step reaction sequences. nih.govresearchgate.net

Table 1: Examples of Synthetic Strategies for Novel Oxime Analogues

Precursor Type Reagents & Conditions Resulting Analogue Type Potential Enhanced Property
Ketone/Aldehyde Hydroxylamine Hydrochloride, Base Standard Oxime Baseline for further modification
Acetophenone Derivatives α-Bromination, Thioacetamide, Hydroxylamine Thiazole-containing Oximes researchgate.net Biological Activity
Pyrazole Aldehyde Hydroxylamine, Substituted Phenols, Carbonates Pyrazole Oxime Ethers nih.gov Acaricidal/Insecticidal Activity

Exploration of Emerging Applications in Chemical and Biological Systems

The versatile reactivity of the oxime group opens up numerous possibilities for new applications. nsf.gov Oximes and their derivatives are recognized for a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. researchgate.net The structural similarity of this compound to other bioactive oximes suggests it could be a candidate for similar biological screening programs.

In synthetic chemistry, oximes are valuable intermediates. numberanalytics.com They can be transformed into amines, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocyclic compounds, which are important structures in medicinal chemistry. wikipedia.orgresearchgate.net A significant emerging application is in radical chemistry. The N–O bond in oxime derivatives can be cleaved under mild conditions, such as through photoredox catalysis, to generate iminyl radicals. nsf.gov These radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions, enabling the construction of complex molecules. nih.gov

The presence of the vicinal diketone motif in the parent structure of this compound is also significant. Aliphatic α-diketones like 2,3-pentanedione (B165514) are known for their chemical reactivity, which could be harnessed in the development of new synthetic methodologies. nih.gov

Potential Application Areas:

Medicinal Chemistry: As a scaffold for developing new therapeutic agents. researchgate.net

Agrochemicals: As a starting point for novel pesticides or herbicides. researchgate.net

Materials Science: For creating new polymers or dynamic materials through oxime ligation chemistry. researchgate.netnsf.gov

Organic Synthesis: As a precursor for generating iminyl radicals and synthesizing nitrogen-containing heterocycles. nsf.govnih.gov

Integration with Advanced Analytical and Separation Technologies

As new analogues and applications for this compound are explored, robust analytical methods for its identification, purification, and quantification will be essential. Standard techniques used for the characterization of oximes are applicable.

Key Analytical Techniques:

Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic bonds of the oxime group, such as O-H, C=N, and N-O stretches. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is crucial for determining the precise molecular structure and stereochemistry. researchgate.net

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is vital for determining the molecular weight and fragmentation pattern, aiding in structural elucidation and identification in complex mixtures.

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating oximes from reaction mixtures and purifying them. nih.gov Column chromatography is also a standard purification technique used in their synthesis. chemicalbook.com

Future work will involve developing and validating specific analytical methods for this compound and its derivatives. This includes establishing optimal chromatographic conditions for separation and creating standardized protocols for quality control.

Table 2: Applicable Analytical and Separation Technologies for Oximes

Technology Application Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identification & Quantification Separation based on volatility, provides molecular weight and structural fragments.
High-Performance Liquid Chromatography (HPLC) Purification & Analysis Separation of non-volatile compounds from complex mixtures.
Nuclear Magnetic Resonance (NMR) Structural Elucidation Detailed information on the chemical environment of atoms (¹H, ¹³C), confirming structure.

Contribution to Fundamental Understanding of Oxime Chemistry and Reactivity

The study of this compound can provide significant insights into the fundamental principles of oxime chemistry. numberanalytics.com The interaction between the adjacent ketone and oxime functional groups influences the molecule's electronic structure and reactivity in ways that are not present in simple ketoximes or aldoximes.

Research on this molecule can help elucidate:

Reaction Mechanisms: Detailed studies of its reactions, such as the Beckmann rearrangement or radical formation, can refine our understanding of these important transformations. researchgate.net

Stereochemistry: The potential for E/Z isomerism around the C=N double bond allows for investigations into stereoselectivity in its reactions. wikipedia.org

Radical Chemistry: As a precursor to iminoxyl radicals, it can be used to study the properties and synthetic utility of this class of radicals. nih.gov The presence of the unpaired electron delocalized over the nitrogen and oxygen atoms allows these radicals to form either C-N or C-O bonds, a duality that is of fundamental interest. nih.gov

Metal Coordination: The oxime group can act as a ligand, binding to metal ions. acs.org Studying the coordination chemistry of this compound can lead to new catalysts or materials.

By serving as a model compound, research into this compound will contribute to the broader knowledge base of physical organic chemistry, benefiting the design and synthesis of future functional molecules. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.